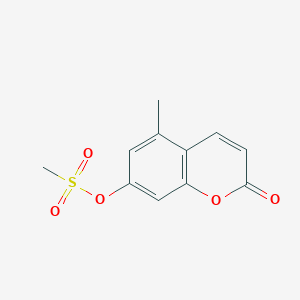
5-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate: is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyranone structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate typically involves the reaction of 5-methyl-2-oxo-2H-1-benzopyran-7-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry: Industrially, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Coumaphos: A related compound with similar structural features but used primarily as an insecticide.
Baicalin: Another coumarin derivative known for its anti-inflammatory and antioxidant properties.
Herniarin: A naturally occurring coumarin with similar chemical structure but different biological activities.
Uniqueness: 5-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate is unique due to its methanesulfonate group, which imparts distinct reactivity and stability compared to other coumarin derivatives. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
CAS No. |
62113-94-4 |
|---|---|
Molecular Formula |
C11H10O5S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
(5-methyl-2-oxochromen-7-yl) methanesulfonate |
InChI |
InChI=1S/C11H10O5S/c1-7-5-8(16-17(2,13)14)6-10-9(7)3-4-11(12)15-10/h3-6H,1-2H3 |
InChI Key |
JOBVAEJLHDNSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


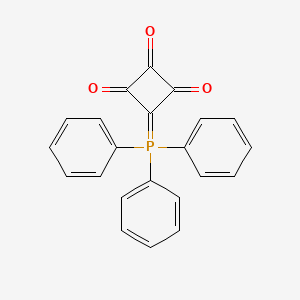
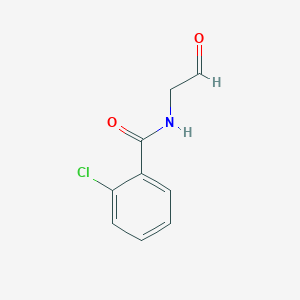

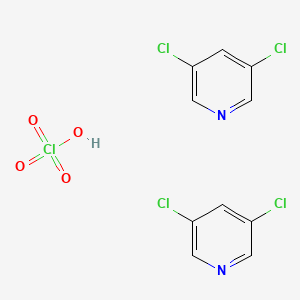

![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14552868.png)
![Diethyl [anilino(2-bromophenyl)methyl]phosphonate](/img/structure/B14552875.png)
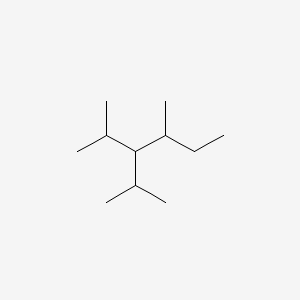
![2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14552908.png)

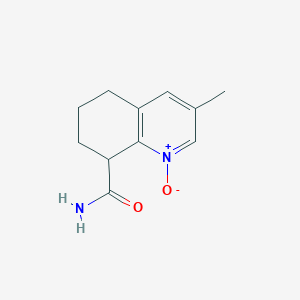
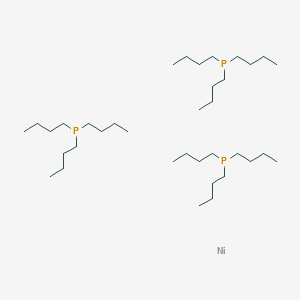
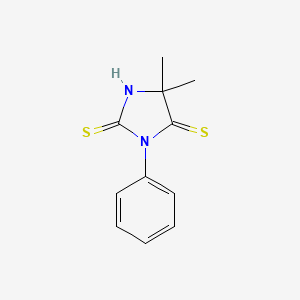
![N-[(4-Nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14552940.png)
